![molecular formula C10H5BrF3N3O2 B2707741 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2060061-92-7](/img/structure/B2707741.png)
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole, also known as BNTX, is a chemical compound that belongs to the pyrazole family. It is a potent and selective antagonist of the GABA-B receptor, which plays a crucial role in the central nervous system. BNTX has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole acts as a potent and selective antagonist of the GABA-B receptor, which is a G protein-coupled receptor that plays a crucial role in the central nervous system. The GABA-B receptor is involved in the regulation of neurotransmitter release, synaptic transmission, and plasticity. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole blocks the binding of GABA to the GABA-B receptor, which results in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects in the central nervous system. It has been shown to block GABA-B receptor-mediated inhibition of dopamine release, which has implications for the treatment of addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has also been shown to modulate synaptic transmission and plasticity, which could have implications for the treatment of neurological disorders such as epilepsy and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole in lab experiments is its potency and selectivity as a GABA-B receptor antagonist. This allows for precise manipulation of the GABA-B receptor signaling pathway without affecting other neurotransmitter systems. However, one limitation of using 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is its relatively short half-life, which can make it difficult to study long-term effects of GABA-B receptor modulation.
Future Directions
There are many potential future directions for research on 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole and the GABA-B receptor. One area of interest is the role of the GABA-B receptor in addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to block GABA-B receptor-mediated inhibition of dopamine release, which could have implications for the treatment of addiction. Another area of interest is the development of more potent and selective GABA-B receptor antagonists, which could have therapeutic potential for a range of neurological disorders.
Synthesis Methods
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can be synthesized through a multistep process that involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrochalcone. The chalcone is then reacted with trifluoroacetic acid and hydrazine hydrate to form 4-nitrophenylhydrazine. Finally, the hydrazine is reacted with 4-bromo-3-trifluoromethylpyrazole to form 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Scientific Research Applications
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been widely used in scientific research to study the role of the GABA-B receptor in the central nervous system. It has been shown to block GABA-B receptor-mediated inhibition of dopamine release in the brain, which has implications for the treatment of addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has also been used to study the effects of GABA-B receptor activation on synaptic transmission and plasticity.
properties
IUPAC Name |
4-bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-8-5-16(15-9(8)10(12,13)14)6-1-3-7(4-2-6)17(18)19/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYHXNJGUUQVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(F)(F)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.